molecular formula C7H7N3O5 B2865260 N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 446830-14-4

N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine

Cat. No.: B2865260
CAS No.: 446830-14-4
M. Wt: 213.149
InChI Key: PVTXMDYAYOSEQQ-UHFFFAOYSA-N
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Description

N-[(2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is a barbiturate-derived compound featuring a glycine moiety attached to a trioxotetrahydropyrimidinylidene core. This structure combines the electron-deficient, planar trioxopyrimidine system with a polar glycine group, enabling diverse interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name

2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPFFYIILVLZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=CC1=C(NC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine typically involves the reaction of glycine with a pyrimidinone derivative. One common method includes:

  • Condensation Reaction: : Glycine is reacted with 2,4,6-trioxotetrahydropyrimidine under acidic or basic conditions to facilitate the formation of the desired compound.

  • Purification: : The product is then purified using crystallization or chromatographic techniques to ensure its purity.

Industrial Production Methods

Industrial production of this compound may involve scalable techniques such as continuous flow synthesis, which allows for the efficient production of large quantities. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction can occur in the presence of reducing agents such as sodium borohydride.

  • Substitution: : Substitution reactions can take place at the glycine or pyrimidinone moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

Scientific Research Applications

N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine has a wide range of applications:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Studied for its potential role in biochemical pathways and as a probe in biological assays.

  • Medicine: : Investigated for its therapeutic potential, particularly in the treatment of certain diseases due to its bioactive properties.

  • Industry: : Applied in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine exerts its effects involves interaction with specific molecular targets. It can:

  • Bind to enzymes: : Modulating their activity and influencing biochemical pathways.

  • Interact with receptors: : Affecting cellular signaling and function.

  • Participate in metabolic pathways: : Acting as a substrate or inhibitor, thereby altering metabolic processes.

Comparison with Similar Compounds

Structural Features

The trioxotetrahydropyrimidinylidene core is a common motif in barbiturate derivatives, but substituents critically influence properties and bioactivity. Key structural analogs include:

Compound Name / ID (Evidence) Substituents Key Structural Differences vs. Target Compound
3-Amino-3-(trioxopyrimidinylidene)propanoic acid (5) Propanoic acid group Larger, branched side chain vs. glycine’s linear structure
Compound 4 (4) Phenoxy-biphenyl carbonitrile Bulky aromatic substituents enhance lipophilicity
HuR inhibitor ligand (6) Hydrazineyl benzoate Electron-withdrawing groups alter electronic density
Indol-3-ylmethylene derivatives (7) Benzonitrile/nitrobenzyl groups Aromatic substituents favor π-π interactions
Acrylonitrile derivative N2 (8) Dodecyloxy-phenyl group Long alkyl chain increases hydrophobicity

Physicochemical Properties

  • Solubility : Glycine’s polar nature likely enhances aqueous solubility compared to lipophilic analogs like N2 (8) (dodecyloxy chain) or Compound 4 (carbonitrile) .
  • Melting Points : Analog 4 melts at 239.9–240.0°C, suggesting high crystallinity due to planar aromatic systems . Glycine derivatives may exhibit lower melting points due to zwitterionic character.

Biological Activity

N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms, effects on cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5O5SC_{14}H_{13}N_{5}O_{5}S with a molar mass of approximately 393.39 g/mol. The compound features a trioxotetrahydropyrimidine moiety that contributes to its biological properties.

PropertyValue
Molecular FormulaC14H13N5O5S
Molar Mass393.39 g/mol
InChIInChI=1S/C14H11N5O5S2/...
InChIKeyVVINTTGNGCYWKI-UHFFFAOYSA-N

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Cell Proliferation : Studies show that derivatives of this compound can suppress the viability and proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCC1806. The most potent derivatives exhibit high binding affinity to eEF2K, an atypical alpha-kinase involved in protein synthesis regulation .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways, leading to programmed cell death.
  • Antimicrobial Activity : Research has indicated that related compounds possess antimicrobial properties, making them candidates for further exploration in treating infections .

Case Study 1: Anticancer Activity

A study focusing on a derivative of this compound demonstrated significant suppression of cell viability in the MDA-MB-231 cell line. The compound exhibited comparable tumor-suppressive effects to established chemotherapeutics like paclitaxel when tested in xenograft mouse models .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial activity of phenolic compounds derived from similar structures. These compounds showed efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

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